molecular formula C14H23N3O2 B2997776 Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 2306265-24-5

Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B2997776
CAS No.: 2306265-24-5
M. Wt: 265.357
InChI Key: HTJYVVPRLOZMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. Its molecular formula is C₁₄H₂₃N₃O₂, with a molecular weight of 265.35 g/mol and a CAS number of 2306265-24-5 . The tert-butyl carbamate group at position 5 enhances steric protection and stability, while the isopropyl substituent at position 3 modulates electronic and steric properties. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and bromodomain-targeting agents .

Properties

IUPAC Name

tert-butyl 3-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-9(2)12-10-8-17(7-6-11(10)15-16-12)13(18)19-14(3,4)5/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJYVVPRLOZMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC2=C1CN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrazole derivative, the reaction with a pyridine derivative under acidic or basic conditions can lead to the formation of the pyrazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects

  • Isopropyl vs. Formyl/Propyl (Compound 11f) : The isopropyl group in the target compound provides steric bulk and lipophilicity, favoring membrane permeability, whereas the formyl group in 11f introduces electrophilicity for further derivatization .
  • Phenyl vs. Isopropyl : The phenyl analog (CAS 1075729-08-6) exhibits enhanced aromatic interactions in protein binding but suffers from synthetic scalability issues .
  • Bromine vs. Isopropyl : The bromo derivative (CAS 1936429-06-9) serves as a versatile intermediate for Suzuki-Miyaura couplings, unlike the isopropyl variant, which is typically terminal in synthetic routes .

Biological Activity

Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate (CAS No. 2306265-24-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C14H23N3O2
  • Molecular Weight : 265.36 g/mol
  • Purity : 97%
  • IUPAC Name : tert-butyl 3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Research indicates that compounds with a pyrazolo structure often exhibit diverse biological activities. The biological mechanisms attributed to pyrazole derivatives include:

  • Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival. Notably, they can inhibit BRAF(V600E), EGFR, and Aurora-A kinase .
  • Anti-inflammatory Effects : Several studies have reported that pyrazole compounds can reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways such as NF-kB .
  • Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antibacterial and antifungal properties. Some derivatives demonstrated significant activity against common pathogens, suggesting potential as antimicrobial agents .

Biological Activity Data

The following table summarizes the biological activities reported for similar pyrazole compounds:

Activity Type Compound Target/Pathway Effectiveness (IC50 or EC50)
AntitumorPyrazole derivativesBRAF(V600E), EGFRIC50 values in low micromolar range
Anti-inflammatoryVarious pyrazolesTNFα productionIC50 values from 0.1 to 1 μM
AntimicrobialIsoxazole pyrazole carboxylateRhizoctonia solaniEC50 = 0.37 μg/mL
AntifungalNovel pyrazole carboxamidesAlternaria porriSignificant inhibition observed

Case Studies

  • Antitumor Study :
    A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity .
  • Anti-inflammatory Research :
    In a model of lipopolysaccharide (LPS)-induced inflammation, specific pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNFα. This suggests their potential utility in treating inflammatory diseases .
  • Antimicrobial Evaluation :
    A series of synthesized pyrazoles were tested against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and showed moderate to high antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and purification methods for Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Boc (tert-butoxycarbonyl) protection of the pyrazolo-pyridine core, followed by isopropyl group introduction via nucleophilic substitution or coupling reactions. For example, X-ray crystallography studies confirm the use of ethyl or tert-butyl carboxylate intermediates to stabilize the tetrahydropyrazolo-pyridine scaffold during synthesis . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or methanol to achieve >95% purity. Monitoring reaction progress via TLC (silica gel, UV visualization) is critical .

Q. How is the compound characterized spectroscopically, and what key data confirm its structure?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify protons and carbons in the pyrazolo-pyridine ring, tert-butyl group (δ ~1.4 ppm for 1H^1H), and isopropyl substituents (split signals for CH3_3) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 265.35 (C14 _{14}H23 _{23}N3 _3O2 _2) .
  • X-ray Diffraction : Single-crystal XRD reveals bond angles (e.g., O3—C13—N3: 123.52°) and confirms the bicyclic framework’s chair conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

  • Methodological Answer : Discrepancies between experimental NMR data (e.g., unexpected splitting of isopropyl signals) and computational predictions (DFT-optimized structures) may arise from dynamic effects like ring puckering. To resolve this:

Perform variable-temperature NMR to assess conformational flexibility.

Compare experimental XRD bond lengths (e.g., C14–C17: 1.54 Å) with DFT-optimized geometries .

Use NOESY to identify through-space interactions between the tert-butyl group and pyridine protons .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

  • Methodological Answer : Focus on modifying the pyrazolo-pyridine core and substituents:

  • Substituent Engineering : Replace the isopropyl group with bulkier tert-pentyl or cyclopropyl groups to modulate steric effects and binding affinity .
  • Boc Deprotection : Remove the tert-butyl carboxylate to expose the secondary amine for further functionalization (e.g., acylations, Suzuki couplings) .
  • Biological Testing : Screen derivatives against kinase assays (e.g., EGFR or Aurora kinases) to correlate structural changes with inhibitory activity .

Q. How can regioselectivity challenges in pyrazolo-pyridine functionalization be addressed?

  • Methodological Answer : Regioselective functionalization at the 3-position (isopropyl site) requires:

  • Directed Metalation : Use lithiation at low temperatures (−78°C) with directing groups (e.g., Boc-protected amines) to favor C3 substitution .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., N1 or N7) with trimethylsilyl groups to direct electrophiles to the desired position .

Q. What precautions are necessary for handling air-sensitive intermediates during synthesis?

  • Methodological Answer : Key steps include:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive reactions (e.g., Grignard additions to the pyridine ring).
  • Stabilization : Add stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation of the tetrahydropyrazolo-pyridine core .
  • Safety Protocols : Follow SDS guidelines for PPE (gloves, goggles) and ventilation to mitigate acute toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.